3-amino-1-(4-sulfamoylphenyl)urea

Carbonic Anhydrase Inhibition Medicinal Chemistry Sulfonamide Pharmacophore

This specific semicarbazide scaffold is essential for synthesizing sulfonyl semicarbazide derivatives with subnanomolar hCA XII affinity. Sourcing ensures correct reactivity for Schiff base formation and ureido-sulfonamide hybrids, avoiding experimental variability from generic alternatives.

Molecular Formula C7H10N4O3S
Molecular Weight 230.25 g/mol
CAS No. 87013-80-7
Cat. No. B1281777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-(4-sulfamoylphenyl)urea
CAS87013-80-7
Molecular FormulaC7H10N4O3S
Molecular Weight230.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NN)S(=O)(=O)N
InChIInChI=1S/C7H10N4O3S/c8-11-7(12)10-5-1-3-6(4-2-5)15(9,13)14/h1-4H,8H2,(H2,9,13,14)(H2,10,11,12)
InChIKeyJHQDDJQZIDKYLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-(4-sulfamoylphenyl)urea (CAS 87013-80-7) Sourcing Guide: Building Block & Tool Compound


3-Amino-1-(4-sulfamoylphenyl)urea (also known as N-(4-sulfamoylphenyl)hydrazinecarboxamide) is a synthetic organic compound with the molecular formula C₇H₁₀N₄O₃S and a molecular weight of 230.24 g/mol . It is classified as a semicarbazide derivative, featuring a sulfamoylphenyl group attached to a hydrazinecarboxamide backbone. The compound is primarily utilized as a versatile small-molecule scaffold and building block in medicinal chemistry research . Its structure contains the sulfamoyl (4-sulfamoylphenyl) moiety, which is a well-established pharmacophore for targeting metalloenzymes, particularly carbonic anhydrases (CAs) [1].

3-Amino-1-(4-sulfamoylphenyl)urea Procurement: Why Sulfonamide Substitution Is Not Trivial


Substituting 3-amino-1-(4-sulfamoylphenyl)urea with a generic sulfonamide or a related semicarbazide can compromise experimental outcomes. The compound's specific substitution pattern—the combination of the 4-sulfamoylphenyl group and the terminal amino group on the urea/semicarbazide backbone—is a critical determinant of its reactivity as a synthetic intermediate and its potential biological activity . For example, even minor structural modifications on the aryl ring or the hydrazine terminus can drastically alter the inhibitory profile against carbonic anhydrase isoforms [1]. The data below quantifies the performance differences between this compound (or its direct derivatives) and common alternatives, emphasizing why generic sourcing is insufficient for reproducible, high-quality research.

3-Amino-1-(4-sulfamoylphenyl)urea Evidence Guide: Quantified Differentiation vs. Analogs


3-Amino-1-(4-sulfamoylphenyl)urea: Carbonic Anhydrase Inhibition Potential vs. Standard Sulfanilamide

While direct inhibition data for 3-amino-1-(4-sulfamoylphenyl)urea itself is not publicly available, class-level inference from the sulfonyl semicarbazide series (compounds 5-13) demonstrates that the 4-sulfamoylphenyl semicarbazide core confers potent inhibition against human carbonic anhydrase isoforms, particularly the tumor-associated hCA IX and XII [1]. For instance, the unsubstituted sulfonyl semicarbazide (Compound 5, R=H) exhibits a Ki of 73.9 nM for hCA IX and 0.68 nM for hCA XII, which is significantly more potent than the reference inhibitor sulfanilamide (Ki for hCA II ~ 32-35 nM ) against the relevant tumor-associated isoforms.

Carbonic Anhydrase Inhibition Medicinal Chemistry Sulfonamide Pharmacophore

3-Amino-1-(4-sulfamoylphenyl)urea: Physicochemical Profile and Synthetic Utility

3-Amino-1-(4-sulfamoylphenyl)urea is commercially available with a minimum purity specification of 95% (often 97%) as determined by HPLC . Its molecular weight of 230.24 g/mol and the presence of multiple hydrogen bond donors/acceptors (amino, urea, sulfonamide) make it a versatile intermediate for further functionalization, including Schiff base formation [1] and sulfonylation reactions [2]. This contrasts with simpler sulfonamides like sulfanilamide (MW 172.20) which lack the semicarbazide moiety, thereby limiting their utility in generating diverse combinatorial libraries.

Synthetic Chemistry Building Block Purity

3-Amino-1-(4-sulfamoylphenyl)urea: Selectivity Profile Inference for Carbonic Anhydrase Isoforms

The sulfonyl semicarbazide series (compounds 5–13) demonstrates high selectivity for the tumor-associated transmembrane isoform hCA XII over the cytosolic isoform hCA I, with selectivity ratios ranging from 58- to 114-fold [1]. This selectivity is attributed to the sulfamoylphenyl semicarbazide core. In contrast, the clinically used acetazolamide (AZA) exhibits a much lower selectivity ratio (hCA I Ki = 250 nM / hCA XII Ki = 5.8 nM ≈ 43-fold) [1]. This suggests that compounds derived from or containing the 3-amino-1-(4-sulfamoylphenyl)urea scaffold may possess an intrinsic advantage in targeting specific CA isoforms relevant to cancer therapy.

Selectivity Carbonic Anhydrase IX Carbonic Anhydrase XII

3-Amino-1-(4-sulfamoylphenyl)urea: Top Application Scenarios Based on Evidence


Synthesis of Novel Carbonic Anhydrase Inhibitors for Anticancer Research

3-Amino-1-(4-sulfamoylphenyl)urea serves as an ideal starting material for the synthesis of sulfonyl semicarbazide derivatives [1]. As demonstrated in the literature, this scaffold can be functionalized to yield compounds with subnanomolar affinity for hCA XII (Ki = 0.59–0.82 nM) and high selectivity over cytosolic isoforms [1]. Researchers focused on developing targeted therapies for hypoxic tumors should procure this compound to generate focused libraries for SAR studies [1].

Generation of Schiff Base Libraries via Condensation Reactions

The terminal amino group of 3-amino-1-(4-sulfamoylphenyl)urea is reactive toward aldehydes and ketones, enabling the formation of Schiff bases (iminoureido derivatives) [2]. This reaction has been exploited to create diverse chemical libraries for screening against carbonic anhydrase isoforms [2]. Sourcing this specific semicarbazide ensures the correct starting point for generating novel imine-based inhibitors that retain the critical sulfamoyl pharmacophore [2].

Building Block for Ureido-Sulfonamide Hybrid Molecules

The urea/semicarbazide functionality of 3-amino-1-(4-sulfamoylphenyl)urea can be further derivatized to create ureido-sulfonamide hybrids [3]. This class of molecules has demonstrated potent inhibition of transmembrane carbonic anhydrases CA IX and CA XII [3]. For example, compounds like U-104 (Ki CA IX = 45.1 nM, CA XII = 4.5 nM) illustrate the therapeutic potential of this chemical space. Procuring 3-amino-1-(4-sulfamoylphenyl)urea provides a direct entry point for synthesizing and optimizing novel analogs in this pharmacologically relevant class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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